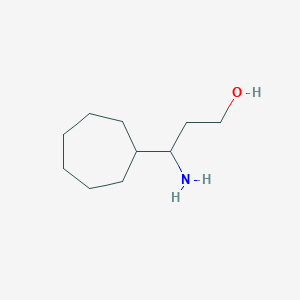

3-Amino-3-cycloheptylpropan-1-ol

Description

Significance of 3-Amino-3-cycloheptylpropan-1-ol as a Prototypical β-Amino Alcohol Structure

This compound serves as an exemplary model for a β-amino alcohol. Its structure features a primary alcohol, a primary amine, and a cycloheptyl group attached to the carbon atom bearing the amino group. This arrangement provides a clear framework for understanding the fundamental chemical behaviors of this class of compounds. The cycloheptyl moiety, a seven-membered ring, introduces specific steric and conformational properties that influence the molecule's reactivity and interactions. While direct extensive research on this specific molecule is not widely published, its structure is representative of a class of compounds that are key intermediates in organic synthesis.

Historical Context of Amino Alcohol Synthesis and Applications in Chemical Research

The synthesis of amino alcohols has been a subject of extensive research for over a century. Early methods often involved the reduction of amino acids or their esters. wikipedia.orgnist.gov One of the pioneering syntheses was the Strecker synthesis in 1850, which, while producing α-amino acids, laid the groundwork for amino compound synthesis. Over the years, numerous synthetic strategies have been developed to afford these valuable molecules with high efficiency and stereoselectivity.

Common synthetic routes to β-amino alcohols include:

Ring-opening of epoxides: This is a straightforward method involving the reaction of an epoxide with an amine. acs.org

Reduction of β-nitro alcohols: The reduction of a nitro group to an amine provides a pathway to β-amino alcohols.

Reduction of α-amino ketones: The selective reduction of the ketone in an α-amino ketone yields the desired amino alcohol.

Asymmetric aminohydroxylation of alkenes: This method, developed by K. Barry Sharpless, allows for the direct and enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.org

Historically, amino alcohols have found widespread application in various domains of chemical research. They are integral components of many natural products and pharmaceuticals. Furthermore, chiral amino alcohols are extensively used as ligands and auxiliaries in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. diva-portal.org

Structural Features and Reactivity Profiles of Cycloheptyl-Substituted Amino Alcohols

The presence of a cycloheptyl group in this compound imparts specific structural and reactive characteristics. The seven-membered ring is known for its conformational flexibility, existing in various interconverting chair and boat forms. This flexibility can influence the steric environment around the chiral center (the carbon atom bonded to the amino and cycloheptyl groups), which in turn can affect the stereochemical outcome of reactions.

The reactivity of this compound is dictated by its two functional groups: the primary amine and the primary alcohol.

Amine Group Reactivity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic. It can participate in a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Salt formation: Reaction with acids to form ammonium (B1175870) salts.

Alcohol Group Reactivity: The hydroxyl group can act as a nucleophile or be deprotonated to form an alkoxide. Common reactions include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Oxidation: Oxidation to an aldehyde or carboxylic acid, depending on the reagents used.

Etherification: Reaction with alkyl halides to form ethers.

The interplay between the amino and hydroxyl groups can also lead to intramolecular reactions, such as the formation of cyclic ethers or amines under specific conditions. For instance, a related aminocycloheptenol derivative has been synthesized through a ring-closing metathesis reaction. nih.gov

While specific experimental data for this compound is limited, the properties of its close analog, 3-Amino-3-cyclohexylpropan-1-ol, can provide some insight.

Table 1: Physicochemical Properties of 3-Amino-3-cyclohexylpropan-1-ol

| Property | Value |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| Form | Solid |

Source: Sigma-Aldrich sigmaaldrich.com

The synthesis of related cycloalkyl-substituted propan-1-ol derivatives often involves the reduction of a corresponding ester. For example, 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol is synthesized by the reduction of ethyl 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propanoate using lithium aluminium hydride. prepchem.com A similar approach could likely be employed for the synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-cycloheptylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c11-10(7-8-12)9-5-3-1-2-4-6-9/h9-10,12H,1-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVLOLXXZRGNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1490848-91-3 | |

| Record name | 3-amino-3-cycloheptylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations in 3 Amino 3 Cycloheptylpropan 1 Ol Chemistry

Enantiomeric and Diastereomeric Forms of 3-Amino-3-cycloheptylpropan-1-ol

The structure of this compound contains a chiral center at the third carbon atom of the propanol (B110389) chain (C3). This carbon is bonded to four different groups: an amino group (-NH2), a cycloheptyl group, a hydroxyethyl (B10761427) group (-CH2CH2OH), and a hydrogen atom. The presence of this single stereocenter means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-3-Amino-3-cycloheptylpropan-1-ol and (S)-3-Amino-3-cycloheptylpropan-1-ol, based on the Cahn-Ingold-Prelog priority rules. Enantiomers share the same physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. Their interaction with other chiral entities, such as biological receptors or enzymes, can also differ significantly.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org For the parent compound this compound with its single chiral center, diastereomers are not possible. However, if the cycloheptyl ring were to be substituted in a way that creates a second chiral center, then diastereomeric forms would arise. For instance, a substituted cycloheptyl ring could lead to (R,R), (S,S), (R,S), and (S,R) configurations. libretexts.org The relationship between the (R,R) and (S,S) isomers would be enantiomeric, as would the relationship between the (R,S) and (S,R) isomers. The relationship between any other pair, such as (R,R) and (R,S), would be diastereomeric.

| Stereoisomer | Configuration at C3 | Relationship |

| (R)-3-Amino-3-cycloheptylpropan-1-ol | R | Enantiomer of (S)-form |

| (S)-3-Amino-3-cycloheptylpropan-1-ol | S | Enantiomer of (R)-form |

Methods for Enantiomeric Excess Determination in Amino Alcohols

Determining the enantiomeric excess (ee), which measures the purity of a chiral sample, is crucial in the synthesis and application of enantiopure compounds. For amino alcohols like this compound, several analytical techniques can be employed.

Chiral Chromatography: This is one of the most common and reliable methods.

High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and passed through a column with a chiral stationary phase. Often, the amino alcohol is first derivatized to increase its volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chiral Resolving Agents (CRAs): The racemic amino alcohol is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.

Chiral Solvating Agents (CSAs): The chiral sample is dissolved in a chiral solvent, which forms transient diastereomeric complexes. This can lead to chemical shift differences between the enantiomers in the NMR spectrum.

Spectroscopic and Other Methods:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. ontosight.ainih.gov Since enantiomers have mirror-image CD spectra, this method can be used to determine enantiomeric purity. ontosight.ainih.gov

Fluorescence Spectroscopy: This method can be used in high-throughput screening assays where the enantiomers form diastereomeric complexes with a fluorescent probe, resulting in different fluorescence intensities. uni.lugoogle.com

| Method | Principle | Application to this compound |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase leads to separation. | Direct analysis of the enantiomeric ratio. |

| NMR with Chiral Resolving Agents | Formation of diastereomers with distinct NMR signals. | The amino or alcohol group can be reacted with a chiral acid or isocyanate. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric solvates with different chemical shifts. | Provides a non-destructive method for ee determination. |

| Circular Dichroism | Differential absorption of circularly polarized light by enantiomers. ontosight.ainih.gov | Requires that the molecule has a chromophore near the stereocenter. |

| Fluorescence-based Assays | Formation of fluorescent diastereomeric complexes. uni.lugoogle.com | Useful for high-throughput screening of chiral catalysts or synthesis conditions. uni.lugoogle.com |

Conformational Analysis of the Cycloheptyl Ring and Propanol Backbone

The three-dimensional shape of this compound is complex due to the flexibility of both the cycloheptyl ring and the propanol side chain.

Cycloheptyl Ring Conformation: Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) is a highly flexible ring system. It exists as a dynamic equilibrium of multiple conformations. Theoretical and experimental studies have shown that the most stable conformations belong to the twist-chair and twist-boat families. youtube.commdpi.comnih.gov The energy barrier between these conformations is low, leading to a process of pseudorotation. The twist-chair conformation is generally considered to be the global energy minimum. youtube.com

Propanol Backbone Conformation: The propanol side chain also possesses conformational flexibility due to rotation around the C-C single bonds. The key rotations are around the C3-C2 and C2-C1 bonds. The substituents will tend to adopt staggered conformations (gauche or anti-periplanar) to minimize torsional strain.

| Molecular Fragment | Key Conformational Features | Most Stable Conformation(s) |

| Cycloheptyl Ring | Flexible ring system with multiple low-energy conformers. | Twist-chair and Twist-boat families. |

| Propanol Backbone | Rotation around C-C single bonds. | Staggered (gauche and anti) conformations. |

Influence of Stereochemistry on Molecular Interactions and Reactivity

The specific (R) or (S) configuration of this compound is paramount in determining how it interacts with other chiral molecules. This is the basis for enantioselectivity in many chemical and biological processes.

Molecular Interactions: In a biological context, molecules like enzymes and receptors are themselves chiral. The binding affinity of a chiral ligand to a receptor often depends on a precise three-point interaction. As a result, one enantiomer of this compound may bind to a specific receptor with high affinity, while its mirror image may bind much more weakly or not at all. ontosight.ai This differential binding can lead to one enantiomer being biologically active while the other is inactive or even has a different, sometimes undesirable, effect.

Chemical Reactivity: The stereochemistry also influences the molecule's reactivity in asymmetric synthesis. When used as a chiral ligand or catalyst, the spatial arrangement of the amino and hydroxyl groups around the chiral center creates a specific chiral environment. This environment can direct the approach of reactants in a chemical transformation, leading to the preferential formation of one stereoisomer of the product. For example, β-amino alcohols are well-known to be effective ligands in the enantioselective addition of organozinc reagents to aldehydes. nih.gov The stereochemical outcome of such reactions is highly dependent on the stereochemistry of the amino alcohol ligand used.

Derivatization and Chemical Transformations of 3 Amino 3 Cycloheptylpropan 1 Ol

Reactions at the Primary Alcohol Moiety

The primary alcohol group (-CH₂OH) is a versatile handle for numerous chemical modifications, including esterification, etherification, oxidation, and halogenation.

Esterification and Etherification Reactions

The primary alcohol of 3-Amino-3-cycloheptylpropan-1-ol can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. These reactions often require acidic conditions or the use of a coupling agent. For instance, the reaction of an amino alcohol with an acyl chloride can selectively yield an amino ester. tandfonline.com Similarly, etherification can be performed by reacting the alcohol with an alkyl halide, often under basic conditions to first generate the more nucleophilic alkoxide. A process for the etherification of amino alcohols with an unsubstituted amino group involves deprotonation with an alkali metal to form the alcoholate, followed by alkylation. google.com

| Reaction Type | Reagent Example | Product Class |

| Esterification | Acetyl Chloride (CH₃COCl) | Amino Ester |

| Etherification | Methyl Iodide (CH₃I) / Base | Amino Ether |

Oxidation to Carbonyl Compounds and Carboxylic Acids

The oxidation of the primary alcohol moiety can yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. wikipedia.org Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are known to convert primary alcohols to aldehydes while minimizing over-oxidation. wikipedia.orgyoutube.com Specifically for β-amino alcohols, a chemoselective oxidation to the corresponding aldehyde can be achieved using trichloroisocyanuric acid with catalytic TEMPO, which avoids oxidation of the amine group. organic-chemistry.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic solution, will typically oxidize the primary alcohol directly to a carboxylic acid. wikipedia.orgorganic-chemistry.org A two-step, one-pot procedure involving TEMPO/NaOCl followed by NaClO₂ has also been developed for converting primary alcohols to carboxylic acids under mild conditions compatible with sensitive functional groups. nih.gov Copper-catalyzed aerobic oxidation also provides an efficient method for this transformation, even with sensitive substrates like amino alcohols. rsc.org

| Starting Material | Reagent(s) | Product |

| This compound | Dess-Martin Periodinane (DMP) | 3-Amino-3-cycloheptylpropanal |

| This compound | Potassium Permanganate (KMnO₄) | 3-Amino-3-cycloheptylpropanoic Acid |

Halogenation and Subsequent Nucleophilic Substitutions

The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) to form a haloalkane derivative. This transformation activates the carbon for subsequent nucleophilic substitution reactions. ucsb.edu Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemguide.co.uk A one-pot method for converting alcohols to alkyl iodides and bromides involves the use of Grignard reagents as halide nucleophiles on an intermediate alkyl mesylate. acs.org These halogenation reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral. acs.org

Once halogenated, the resulting 3-halo-1-cycloheptylpropan-1-amine is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. savemyexams.com The carbon-halogen bond is polar, making the carbon atom electrophilic and ready for substitution. savemyexams.com

| Reaction | Reagent(s) | Intermediate/Product |

| Chlorination | Thionyl Chloride (SOCl₂) | 1-Chloro-3-cycloheptylpropan-3-amine |

| Bromination | Phosphorus Tribromide (PBr₃) | 1-Bromo-3-cycloheptylpropan-3-amine |

| Nucleophilic Substitution | Sodium Cyanide (NaCN) on Chloro-derivative | 4-Amino-4-cycloheptylbutanenitrile |

Reactions at the Amine Moiety

The primary amine (-NH₂) in this compound is a nucleophilic center that readily participates in acylation, sulfonylation, alkylation, and reductive amination reactions.

Acylation and Sulfonylation

The primary amine can be acylated by reacting it with acid chlorides or anhydrides to form amides. libretexts.org This reaction is a fundamental transformation in organic synthesis. Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield sulfonamides. sapub.org These reactions are often performed in the presence of a base to neutralize the HCl byproduct. Various catalysts, such as indium or cupric oxide, can facilitate the efficient sulfonylation of amines under mild conditions. researchgate.netorganic-chemistry.org In molecules containing both hydroxyl and amino groups, chemoselective N-sulfonylation can be achieved, leaving the OH group intact. sapub.org

| Reaction Type | Reagent Example | Product Class |

| Acylation | Benzoyl Chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

Alkylation and Reductive Amination with Other Carbonyls

Direct alkylation of primary amines with alkyl halides can be challenging as it often leads to mixtures of mono- and poly-alkylated products. acs.orglibretexts.org A highly selective method for the mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which serves to both protect and activate the amine group for reaction with an alkyl halide. acs.orgorganic-chemistry.orgnih.govacs.org

Reductive amination is another powerful method for N-alkylation. wikipedia.orgmasterorganicchemistry.com In this process, the primary amine of this compound can react with an external aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov This method avoids the issue of over-alkylation common with direct alkylation. masterorganicchemistry.com

| Reaction Type | Reagent(s) | Product Class |

| Selective Mono-Alkylation | 1. 9-BBN; 2. Base; 3. Alkyl Halide | Secondary Amine |

| Reductive Amination | Acetone, Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine |

Formation of Amides, Ureas, and Carbamates

The bifunctional nature of this compound, with its primary amino and hydroxyl groups, allows for straightforward derivatization into amides, ureas, and carbamates. These reactions are essential for altering the molecule's characteristics and integrating it into larger, more complex structures.

Amide Formation: The primary amine of this compound can be acylated using various agents like acyl chlorides, anhydrides, or carboxylic acids with a coupling agent to form the corresponding amides. nih.govnih.gov This reaction is usually conducted with a base to neutralize acidic byproducts. The choice of acylating agent introduces diverse substituents, modifying the steric and electronic properties of the final molecule.

Urea (B33335) Formation: Ureas are synthesized by reacting this compound with isocyanates or carbamoyl (B1232498) chlorides. This reaction typically proceeds under mild conditions with high yields. The resulting urea derivatives possess hydrogen-bonding capabilities crucial in fields like medicinal chemistry.

Carbamate Formation: Carbamates are generally formed from this compound through reaction with chloroformates. These functional groups are frequently used as protecting groups for the amine due to their stability and selective cleavage.

| Derivative | Reagent | Functional Group Formed |

| N-(3-Cycloheptyl-3-hydroxypropyl)acetamide | Acetyl chloride or Acetic anhydride | Amide |

| N-(3-Cycloheptyl-3-hydroxypropyl)benzamide | Benzoyl chloride | Amide |

| 1-(3-Cycloheptyl-3-hydroxypropyl)-3-phenylurea | Phenyl isocyanate | Urea |

| Methyl (3-cycloheptyl-3-hydroxypropyl)carbamate | Methyl chloroformate | Carbamate |

Cyclization Reactions Leading to Heterocyclic Compounds

The 1,3-arrangement of the amino and hydroxyl groups in this compound makes it a valuable precursor for creating various saturated heterocyclic compounds.

Formation of Oxazolidines and Oxazinanes

The 1,3-amino alcohol structure of this compound is ideal for forming six-membered 1,3-oxazinane (B78680) rings. organic-chemistry.orgijrpr.com This cyclization is typically achieved by reacting the amino alcohol with an aldehyde or ketone, often with an acid catalyst. researchgate.netscirp.org This condensation reaction produces a substituted tetrahydro-1,3-oxazinane. organic-chemistry.orgscirp.org The stereochemistry of the new chiral centers in the oxazinane ring is affected by the reaction conditions and the carbonyl compound used.

Synthesis of Chiral Auxiliaries and Ligands

The inherent chirality of this compound, which can be prepared in enantiomerically pure forms, makes it a significant building block for synthesizing chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.orgresearchgate.netrsc.org The amino and hydroxyl groups can chelate to a metal center, forming a well-defined chiral environment. The bulky cycloheptyl group provides steric hindrance that can control the facial selectivity of reactions. These ligands are utilized in various asymmetric transformations.

Regioselective and Chemoselective Transformations

The different reactivity of the amino and hydroxyl groups in this compound enables regioselective and chemoselective reactions. scirp.orgmdpi.com The amine group is typically more nucleophilic than the hydroxyl group, permitting selective reactions at the nitrogen atom.

For example, carefully controlled acylation can favor the formation of an amide over an ester. Specific protecting group strategies allow for the independent manipulation of the two functional groups. For instance, protecting the amine with a Boc group enables reactions on the hydroxyl group, after which the Boc group can be removed.

Ring-Closing Metathesis on Amino Alcohol Derivatives

Ring-closing metathesis (RCM) is a potent method for constructing cyclic compounds. organic-chemistry.orgwikipedia.org Derivatives of this compound that contain two terminal alkenes can undergo RCM to create nitrogen- or oxygen-containing heterocyclic rings. acs.org

To achieve this, the amino alcohol must first be derivatized to introduce the necessary olefinic tethers. For example, the amine and hydroxyl groups can be acylated with unsaturated acyl chlorides or etherified/aminated with unsaturated alkyl halides. The resulting diene can then be treated with a ruthenium-based catalyst, like a Grubbs' catalyst, to initiate the RCM reaction, forming a macrocyclic or heterocyclic ring system. nih.gov The size of the resulting ring depends on the length of the tethers connecting the terminal alkenes.

Applications in Asymmetric Catalysis and Organic Synthesis

Role of Amino Alcohols as Chiral Ligands in Transition Metal Catalysis

Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, where they serve as ligands that coordinate with transition metals to create a chiral environment. mdpi.com This chiral catalytic complex then interacts with substrate molecules to selectively produce one of two possible mirror-image products. The effectiveness of these ligands is often attributed to the dual functionality of the amino and hydroxyl groups, which can bind to a metal center, creating a rigid and well-defined structure that enables high levels of stereochemical control. rsc.org This approach is highly efficient as only a small, substoichiometric amount of the chiral ligand is needed to generate large quantities of an enantiomerically enriched product. nih.govacs.org

The design of chiral amino alcohol ligands is crucial for their success in catalysis. For analogues of 3-amino-3-cycloheptylpropan-1-ol, the bulky cycloheptyl group would play a significant role in creating a specific steric environment around the metal center. The fundamental coordination occurs through the nitrogen and oxygen atoms of the amino and alcohol groups, respectively, which act as donor atoms to the metal. tandfonline.comresearchgate.net This creates a stable five-membered chelate ring, a common feature in many successful catalytic systems.

The flexibility of amino alcohol pro-ligands allows them to bond with metals in numerous ways, accommodating a wide range of metal ionic radii. nih.gov The specific coordination mode can be influenced by reaction conditions and the presence of other co-ligands, which in turn determines the shape of the final metal core and its catalytic activity. nih.gov For instance, in some copper(I) complexes, a phosphino amino alcohol ligand was shown to adopt either a monodentate or a tridentate P,N,O coordination mode, demonstrating the versatility of these structures. acs.org The design of new ligands often involves modifying the substituents on the nitrogen or the carbon backbone to fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing catalytic performance. rsc.orguu.nl

Table 1: Coordination Behavior of Amino Alcohol Ligands with Transition Metals

| Metal Center | Ligand Type | Coordination Mode | Resulting Geometry (Example) |

| Ruthenium(II) | β-Amino alcohol | Bidentate (N,O) | Octahedral |

| Palladium(II) | Pincer bis-phosphoramidite | Tridentate (P,N,P) | Square Planar |

| Copper(I) | Phosphino amino alcohol | Monodentate (P) or Tridentate (P,N,O) | Varies |

| Zinc(II) | Pyridine amino alcohol | Bidentate (N,O) | Tetrahedral |

This table is a generalized representation based on the coordination chemistry of various amino alcohol ligand analogues. acs.orgacs.orgalfa-chemistry.comtandfonline.com

Amino alcohol ligands are widely employed in various asymmetric catalytic reactions, most notably in transfer hydrogenation and allylation. In asymmetric transfer hydrogenation (ATH), a chiral catalyst, typically a ruthenium, rhodium, or iridium complex with an amino alcohol ligand, facilitates the reduction of prochiral ketones or imines to chiral secondary alcohols or amines. mdpi.comliv.ac.uk The process is valued for its operational simplicity and use of safe hydrogen donors like isopropanol or formate. liv.ac.uk The rigidity of the ligand structure, such as those incorporating an indane ring system, has been shown to be important for achieving high enantioselectivity. mdpi.com

Asymmetric allylation is another key transformation where these ligands are effective. This reaction involves the addition of an allyl group to an electrophile, such as an aldehyde or imine, to create a chiral homoallylic alcohol or amine. uu.nlacs.orgnih.gov Palladium complexes featuring chiral amino alcohol-derived ligands have been developed for the asymmetric allylation of aldimines. uu.nlacs.org Similarly, copper-catalyzed systems are used for the enantioselective aminoallylation of ketones. nih.gov The steric and electronic properties of the ligand are critical in controlling the facial selectivity of the nucleophilic attack on the electrophile. uu.nl

Table 2: Examples of Asymmetric Reactions Catalyzed by Amino Alcohol Ligand-Metal Complexes

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Substrate | Enantiomeric Excess (ee) |

| Transfer Hydrogenation | Ruthenium(II) | (1S,2R)-1-Amino-2-indanol | N-(diphenylphosphinyl)imines | Up to 82% mdpi.com |

| Transfer Hydrogenation | Ruthenium(II) | (1S,2S)-2-Methylamino-1,2-diphenylethanol | Acetophenone (B1666503) derivatives | Up to 92% researchgate.net |

| Allylation | Palladium(II) | Indolinemethanol-derived bis-phosphoramidite | Sulfonimines | Up to 33% uu.nlacs.org |

| Addition of Diethylzinc | N/A (ligand promoted) | Sharpless epoxidation-derived amino alcohol | Benzaldehyde | Up to 95% rsc.org |

Utilization as Chiral Auxiliaries in Stoichiometric Asymmetric Reactions

Beyond their catalytic role, chiral amino alcohols serve as chiral auxiliaries in stoichiometric asymmetric reactions. alfa-chemistry.com In this strategy, the chiral auxiliary is temporarily and covalently attached to an achiral substrate. wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

This method is robust and allows for predictable stereochemical control in reactions like enolate alkylations, aldol (B89426) reactions, and Michael additions. researcher.life For example, oxazolidinones derived from amino alcohols are classic auxiliaries that effectively control the stereochemistry of aldol reactions. wikipedia.org A newer strategy involves the use of asymmetric catalysis to install a transient chiral auxiliary onto a substrate from an achiral precursor. nih.govacs.org This transient auxiliary then directs a subsequent diastereoselective reaction before being removed, combining the efficiency of catalysis with the reliability of auxiliary-based control. nih.govacs.org

Building Block for Complex Molecule Synthesis

The vicinal amino alcohol motif is a common feature in a vast number of natural products and biologically active compounds. nih.govresearchgate.net Consequently, chiral amino alcohols like this compound are valuable building blocks for the synthesis of more complex molecules. nih.govnih.gov Their bifunctional nature and inherent chirality make them ideal starting points for constructing intricate molecular architectures.

Chiral amino alcohols are foundational units for synthesizing a wide array of natural products. For example, they are precursors to polyhydroxylated alkaloids, also known as aza-sugars, which are an important class of cyclic amino alcohols. The ability to access all possible stereoisomers of a given amino alcohol is crucial, as the chirality of a biologically active molecule can significantly alter its properties. mit.edu Stereodivergent synthetic strategies using copper-catalyzed hydrosilylation and hydroamination sequences have been developed to construct any desired stereoisomer of amino alcohols containing multiple contiguous stereocenters. mit.edu This control allows for the systematic synthesis of complex scaffolds found in nature.

No Published Research Found for "this compound" in Asymmetric Catalysis and Organic Synthesis

Despite a thorough search of available scientific literature and chemical databases, no specific research or data could be found for the chemical compound "this compound." Consequently, it is not possible to provide an article on its applications in asymmetric catalysis and organic synthesis, specifically concerning its metal coordination chemistry, as requested.

The investigation sought to detail the ligand properties, chelating modes, and the formation and characterization of metal complexes, particularly with Zinc(II), for this compound. However, the absence of any published studies, synthesis methods, or spectroscopic data for this specific compound prevents a scientifically accurate discussion on these topics.

For context, the study of amino alcohols in coordination chemistry is a significant field. The bifunctional nature of these molecules, containing both an amino group and a hydroxyl group, allows them to act as versatile ligands for various metal ions. The mode of coordination, whether monodentate or bidentate, and the resulting chelate ring size are crucial factors in determining the stability and reactivity of the resulting metal complexes. These complexes often find applications as catalysts in asymmetric synthesis, where the chiral environment provided by the ligand can induce stereoselectivity in chemical reactions.

While general principles of the coordination chemistry of amino alcohols are well-established, the specific behavior of "this compound" remains uninvestigated in the public domain. The steric and electronic properties of the cycloheptyl group attached to the chiral center would be expected to influence its coordination behavior and the catalytic activity of its potential metal complexes. However, without experimental data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article sections on the ligand properties, chelating modes, and the formation and characterization of metal complexes for "this compound" cannot be generated.

Advanced Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

NMR spectroscopy is a cornerstone for the structural analysis of 3-Amino-3-cycloheptylpropan-1-ol, providing detailed insight into its carbon skeleton, the chemical environment of each proton, and its spatial arrangement.

The ¹H and ¹³C NMR spectra provide the fundamental information for structural confirmation. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing hydroxyl group.

In the ¹H NMR spectrum , the protons of the cycloheptyl ring would appear as a series of complex, overlapping multiplets, due to the conformational flexibility of the seven-membered ring and the diastereotopic nature of the methylene (B1212753) protons. The protons of the propanol (B110389) chain would be more distinct. The methine proton at C3, adjacent to the amino group and the cycloheptyl ring, would likely appear as a multiplet. The two methylene groups of the propanol chain (-CH₂-CH₂OH) would show distinct signals, with their chemical shifts and splitting patterns influenced by the adjacent chiral center and their proximity to the hydroxyl group.

The ¹³C NMR spectrum would show ten distinct signals in an achiral solvent, corresponding to each carbon atom. The chemical shifts can be predicted based on analogous structures. The carbon bearing the amino group (C3) would be significantly shifted, as would the carbon bearing the hydroxyl group (C1).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (-CH₂OH) | ~60-65 | ~3.6-3.8 | t |

| C2 (-CH₂-) | ~35-40 | ~1.6-1.8 | m |

| C3 (-CH(NH₂)-) | ~50-55 | ~2.8-3.2 | m |

| C1' (Cycloheptyl) | ~40-45 | ~1.4-1.6 | m |

| C2'/C7' (Cycloheptyl) | ~28-34 | ~1.2-1.8 | m |

| C3'/C6' (Cycloheptyl) | ~25-30 | ~1.2-1.8 | m |

| C4'/C5' (Cycloheptyl) | ~27-32 | ~1.2-1.8 | m |

| -OH | N/A | Variable | s (br) |

| -NH₂ | N/A | Variable | s (br) |

Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions. 'm' denotes multiplet, 't' denotes triplet, 's (br)' denotes broad singlet.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals and determining the detailed structure and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the propanol chain, showing correlations between the protons on C1, C2, and C3. It would also help to trace the complex spin systems within the cycloheptyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon atom, effectively mapping the data from the ¹H spectrum to the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, typically within 5 Å. elsevierpure.com This is vital for determining the relative stereochemistry and the preferred conformation of the molecule. For example, NOE signals between specific protons on the cycloheptyl ring and protons on the propanol side chain would help define the spatial arrangement around the C3-C1' bond. It would also provide evidence for the dominant conformation of the cycloheptyl ring (e.g., twist-chair). elsevierpure.comresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

The IR spectrum of this compound would be dominated by strong, broad bands corresponding to O-H and N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The broadening is a direct consequence of hydrogen bonding, both intermolecularly (between molecules) and potentially intramolecularly (between the -OH and -NH₂ groups). The C-H stretching vibrations of the cycloheptyl and propanol methylene groups would appear just below 3000 cm⁻¹.

Table 2: Characteristic IR/Raman Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| N-H (Amine) | Stretch (H-bonded) | 3200 - 3500 | Medium, Broad |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| N-H (Amine) | Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| C-O (Alcohol) | Stretch | 1050 - 1260 | Strong |

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C and C-H bonds of the cycloheptyl skeleton.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. nih.gov For C₁₀H₂₁NO, the monoisotopic mass is 171.16231 Da. uni.lu

Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is used to study the fragmentation pathways, which provides further structural confirmation. nih.govunito.it For the protonated molecule [M+H]⁺ (m/z 172.1696), characteristic fragmentation would involve the neutral loss of small molecules like water and ammonia (B1221849).

Loss of Water: A primary fragmentation would be the loss of H₂O from the protonated alcohol, leading to a significant fragment ion at m/z 154.1590. uni.lu

Loss of Ammonia: The loss of NH₃ from the protonated amine group would result in a fragment ion at m/z 155.1430.

Subsequent Fragmentations: These initial fragments could undergo further fragmentation, such as cleavage of the cycloheptyl ring or the propanol chain, providing a detailed fingerprint of the molecule's structure. researchgate.net

Table 3: Predicted High-Resolution m/z Values for Key Fragments of [M+H]⁺

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₂₂NO]⁺ | 172.1696 |

| [M+H-H₂O]⁺ | [C₁₀H₂₀N]⁺ | 154.1590 |

| [M+H-NH₃]⁺ | [C₁₀H₁₉O]⁺ | 155.1430 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound or one of its salts (e.g., hydrochloride) can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. sigmaaldrich.comgrowingscience.com

Crucially, for a chiral compound, X-ray crystallography can establish the absolute stereochemistry (i.e., whether the chiral center at C3 has the R or S configuration). nih.gov This is typically achieved through anomalous dispersion methods, providing a definitive structural assignment that surpasses the relative information given by most other techniques. The analysis would also reveal the specific conformation of the cycloheptyl ring and the packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding networks. growingscience.com

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. libretexts.org Since this compound is chiral, its two enantiomers, (R)-3-Amino-3-cycloheptylpropan-1-ol and (S)-3-Amino-3-cycloheptylpropan-1-ol, will interact differently with left- and right-circularly polarized light.

The resulting CD spectrum is a plot of this differential absorption versus wavelength. The two enantiomers will produce CD spectra that are mirror images of each other. youtube.com The chromophore in this molecule is primarily the amino group, whose electronic transitions are perturbed by the chiral environment. The sign and magnitude of the observed Cotton effects can be correlated with the absolute configuration of the chiral center. libretexts.orgyoutube.com By comparing the experimentally measured CD spectrum with spectra predicted from theoretical calculations, it is possible to assign the absolute configuration of the molecule. nih.gov This technique is particularly valuable when crystallization for X-ray analysis is not feasible.

Computational and Theoretical Studies

Structure Reactivity and Structure Selectivity Relationships

Influence of the Cycloheptyl Moiety on Steric and Electronic Properties

The cycloheptyl group, a seven-membered aliphatic ring, imparts distinct steric and electronic characteristics to the 3-Amino-3-cycloheptylpropan-1-ol molecule. Unlike smaller rings like cyclopropyl (B3062369) or larger, more common rings like cyclohexyl, the cycloheptyl ring possesses a higher degree of conformational flexibility.

Steric Properties: The primary influence of the cycloheptyl moiety is steric bulk. This bulk is significant and can create a defined chiral pocket when the molecule acts as a ligand in a metal complex. The flexible nature of the seven-membered ring means it can adopt several low-energy conformations, such as the twist-chair and twist-boat. This flexibility, compared to the more rigid chair conformation of a cyclohexyl group, can influence the precise geometry of the catalytic active site, which in turn affects enantioselectivity. The steric hindrance provided by the cycloheptyl group can effectively shield one face of the catalytic center, directing incoming substrates to approach from the less hindered side, leading to a specific stereochemical outcome.

Electronic Properties: Electronically, the cycloheptyl group is a simple alkyl group and acts as a weak electron-donating group through an inductive effect (+I). This property can subtly influence the electron density at the nitrogen atom of the amino group and, to a lesser extent, the oxygen of the hydroxyl group. Increased electron density on the coordinating atoms (N and O) can enhance their ability to ligate to a metal center, potentially strengthening the catalyst complex. However, the electronic effect is generally considered secondary to the more dominant steric influence in controlling selectivity. rsc.org

Impact of Amine and Hydroxyl Group Positioning on Reactivity

This compound is a 1,3-amino alcohol, meaning the amine and hydroxyl groups are separated by two carbon atoms. This specific arrangement is critical to its function, particularly in forming stable chelate complexes with metal catalysts.

When coordinated to a metal center, the nitrogen of the amino group and the oxygen of the hydroxyl group act as a bidentate ligand, forming a stable six-membered ring with the metal. This chelation effect is fundamental to its role in catalysis. nih.govconicet.gov.ar The formation of this stable complex rigidly holds the cycloheptyl group in a specific orientation relative to the metal's active site, which is essential for transferring stereochemical information during a reaction.

The relative basicity and nucleophilicity of the amine and hydroxyl groups also play a role. Amines are generally more basic than alcohols. libretexts.org In catalytic applications, the amino group typically coordinates strongly to the metal center. The hydroxyl group, after deprotonation to form an alkoxide, also becomes a strong coordinating partner. This dual coordination is a hallmark of many successful amino alcohol ligands used in asymmetric synthesis, such as the enantioselective addition of organozinc reagents to aldehydes. conicet.gov.arrsc.org The reactivity can be tuned by modifying the substituents on the nitrogen atom, which alters its electronic and steric properties. conicet.gov.ar

Rational Design of Derivatives for Enhanced Selectivity and Catalytic Activity

The rational design of derivatives of this compound aims to fine-tune its steric and electronic properties to improve catalytic performance for specific reactions. google.comnih.gov This involves strategic modifications to the parent structure.

Key Design Strategies:

N-Substitution: Introducing substituents on the amino group is a common strategy. Replacing the hydrogen atoms with alkyl or aryl groups can significantly alter the steric environment around the nitrogen atom and its basicity. For instance, bulky N-substituents can enhance steric shielding, potentially leading to higher enantioselectivity. conicet.gov.ar

Modification of the Carbon Backbone: Altering the propane (B168953) chain, for example, by introducing substituents, can change the bite angle of the chelate ring and the positioning of the cycloheptyl group.

Immobilization: For practical applications, the ligand can be functionalized to allow for immobilization on a solid support, such as nanoparticles. This facilitates catalyst recovery and reuse, a key principle of green chemistry. rsc.org

The goal of these designs is to create a more effective and selective chiral environment. By systematically varying these structural elements, libraries of ligands can be synthesized and screened to identify the optimal catalyst for a particular asymmetric transformation. google.commdpi.com For example, mechanistic studies on similar systems have shown that the stability of key intermediates in the catalytic cycle can be highly dependent on the ligand structure, thereby influencing both reaction rate and selectivity. nih.gov

Comparison with Other Cycloalkyl-Substituted Amino Alcohols (e.g., Cyclohexyl, Cyclopropyl)

Comparing the cycloheptyl-substituted amino alcohol to its cyclohexyl and cyclopropyl analogs reveals the unique role of the ring size in dictating steric and conformational effects.

Cyclopropyl Group: The cyclopropyl group is a small, rigid, three-membered ring. Its electronic properties are distinct, exhibiting some characteristics of a double bond. While it provides some steric hindrance, it is significantly less bulky than cyclohexyl or cycloheptyl groups. The "cyclopropyl effect" can lead to unique conformational preferences. chemistryworld.com In a catalytic context, its smaller size would create a more open catalytic pocket, which might be advantageous for smaller substrates but less effective for inducing high enantioselectivity with larger ones.

Cyclohexyl Group: The cyclohexyl group is one of the most common bulky substituents used in chiral ligands. It exists predominantly in a rigid chair conformation. acs.org This rigidity provides a well-defined and predictable steric environment, which has been successfully exploited in numerous asymmetric catalysts. The steric effects of the cyclohexyl group are well-documented. acs.orgethernet.edu.et

Cycloheptyl Group: The cycloheptyl group offers a compromise between the rigidity of the cyclohexyl ring and the greater flexibility of larger rings. Its larger size provides substantial steric bulk, but its conformational flexibility means the chiral pocket it creates may be less pre-organized than that of a cyclohexyl-based ligand. This flexibility can be either beneficial or detrimental; it might allow the catalyst to adapt to different substrates (broader substrate scope) or lead to lower selectivity due to multiple competing transition states.

The choice of the cycloalkyl group is a critical design element, allowing for the tuning of the steric environment of the catalyst to match the specific demands of a chemical reaction.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies

The absolute and relative stereochemistry of chiral amino alcohols is crucial for their function, particularly in catalysis and medicinal chemistry. The development of novel stereoselective synthetic methods for 3-Amino-3-cycloheptylpropan-1-ol is a primary area for future research.

Current research on the synthesis of analogous amino alcohols has highlighted several promising strategies. For instance, the Petasis borono-Mannich reaction, a three-component reaction of an amine, a carbonyl compound, and a boronic acid, has been successfully employed for the stereoselective synthesis of chiral amino alcohols. chemrxiv.org Adapting this methodology to incorporate a cycloheptyl group could provide a direct and efficient route to enantiomerically enriched this compound.

Furthermore, enzymatic synthesis presents a powerful tool for achieving high stereoselectivity under mild reaction conditions. nih.gov Researchers have successfully used enzymes like D-fructose-6-phosphate aldolase (B8822740) (FSA) and imine reductases (IREDs) for the three-component synthesis of amino-diols and amino-polyols. nih.gov Exploring the substrate scope of these or newly discovered enzymes for the acceptance of cycloheptyl-containing precursors could pave the way for a highly efficient and green synthesis of the target molecule.

Another emerging area is visible-light photoredox catalysis, which has been utilized for the decarboxylative coupling of amino acids to carbonyl compounds to furnish 1,2-amino alcohols. rsc.org This method, often conducted in environmentally benign solvents like water, offers a novel disconnection approach for the synthesis of this compound. rsc.org

| Synthetic Methodology | Potential Advantages for this compound | Key Research Focus |

| Petasis Borono-Mannich Reaction | High convergence and stereocontrol. | Development of suitable cycloheptyl boronic acid derivatives and optimization of reaction conditions. |

| Enzymatic Synthesis | High enantioselectivity and mild reaction conditions. | Screening and engineering of enzymes for acceptance of cycloheptyl substrates. |

| Visible-light Photoredox Catalysis | Utilizes abundant light energy and can be performed in green solvents. | Design of suitable photocatalysts and optimization of reaction parameters for cycloheptyl-containing precursors. |

| Overman Rearrangement | Provides access to allylic amines which can be further functionalized. nih.gov | Investigation of the stereochemical outcome with cycloheptyl-substituted allylic alcohols. nih.gov |

Exploration of New Catalytic Applications for Amino Alcohol Ligands

Chiral amino alcohols are well-established as effective ligands in asymmetric catalysis. The unique steric and electronic properties of this compound make it an attractive candidate for a new generation of chiral ligands.

A significant area of application for chiral amino alcohol ligands is in the enantioselective addition of organozinc reagents to aldehydes. acs.orgnih.govmdpi.comrsc.org The bulky cycloheptyl group in this compound could create a well-defined chiral pocket around a metal center, leading to high levels of enantioselectivity in such transformations. Future research should focus on the synthesis of metal complexes (e.g., with titanium, zinc, or copper) of this ligand and their evaluation in a variety of carbon-carbon bond-forming reactions. rsc.org

Moreover, the immobilization of these chiral ligands onto solid supports, such as polystyrene resins or nanoparticles, offers significant advantages in terms of catalyst recovery and recycling. acs.orgnih.govresearchgate.net The development of polymer-supported this compound ligands could lead to robust and reusable catalysts for continuous flow processes, enhancing the economic and environmental viability of asymmetric synthesis. acs.org

Green Chemistry Approaches in Amino Alcohol Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic processes. Future research on this compound should prioritize the adoption of sustainable practices.

One promising green approach is the use of visible light-catalyzed reactions, which avoid the need for high temperatures and stoichiometric reagents. patsnap.com As mentioned earlier, photoredox catalysis in aqueous media could provide a green route to this amino alcohol. rsc.org

Another avenue is the use of biocatalysis, which operates under mild conditions and often displays exquisite selectivity, minimizing waste generation. nih.gov The development of enzymatic routes to this compound would be a significant step towards a more sustainable manufacturing process.

Furthermore, exploring solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical carbon dioxide can significantly reduce the environmental impact of the synthesis. For instance, the synthesis of β-amino alcohols has been reported over zeolite catalysts in a solvent-free system, offering a greener alternative to traditional methods. scirp.org

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of amino alcohols makes them valuable building blocks for the synthesis of novel polymers and materials. The incorporation of the cycloheptyl moiety from this compound could impart unique properties to these materials.

A key area of interest is the development of biodegradable polymers for biomedical applications. Researchers have developed biodegradable elastomeric poly(ester amide)s based on amino alcohols. nih.gov The presence of the cycloheptyl group could influence the mechanical properties, degradation kinetics, and biocompatibility of such polymers. Future work could involve the synthesis and characterization of polyesters and polyamides derived from this compound for applications in tissue engineering and drug delivery. nih.gov

Additionally, amino alcohols can be used to create polymer-supported catalysts, as discussed in the previous section. The cycloheptyl group could influence the morphology and catalytic activity of these supported systems. researchgate.netacs.org

Amino alcohols have also been investigated for the chemical recycling of polymers like poly(bisphenol A carbonate). rsc.org The specific reactivity of this compound in such depolymerization processes could be a subject of future studies, contributing to a circular economy for plastics. rsc.org

Advanced Computational Tools for Design and Prediction

In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules and materials. For this compound, computational methods can accelerate research and guide experimental efforts.

Molecular mechanics and density functional theory (DFT) calculations can be used to predict the conformational preferences of the molecule and its metal complexes. nih.govacs.org This information is crucial for understanding the origins of stereoselectivity in catalytic reactions and for designing more effective ligands. nih.gov For example, computational modeling has been used to understand the pre-organization of amino alcohol ligands for metal ion complexation, which is a key factor in their catalytic efficiency. nih.govacs.org

Computational tools can also be employed in the de novo design of proteins and enzymes that can bind to or catalyze reactions with this compound. nih.gov This approach, known as computational protein design, holds immense potential for developing highly specific biocatalysts for the synthesis of this and other complex molecules. nih.gov

| Research Area | Computational Tool | Application |

| Ligand Design | Molecular Mechanics, DFT | Predicting conformational preferences and stability of metal complexes. |

| Catalyst Development | QM/MM, Molecular Dynamics | Elucidating reaction mechanisms and origins of stereoselectivity. |

| Biocatalyst Engineering | Protein Design Algorithms | Designing enzymes for the stereoselective synthesis of the target molecule. |

| Materials Science | Molecular Dynamics | Simulating the properties of polymers derived from the amino alcohol. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-3-cycloheptylpropan-1-ol, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-cycloheptylpropanal using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5-6) . Alternative routes include catalytic hydrogenation of the corresponding ketone precursor (e.g., 3-cycloheptylpropan-1-one) using palladium on carbon (Pd/C) in ethanol at 50–60°C under H2 pressure (1–3 atm) . Key parameters for yield optimization include solvent purity (e.g., anhydrous THF), temperature control (0°C to room temperature), and inert atmosphere (N2/Ar) to prevent oxidation of intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl3 or DMSO-d6) to confirm the cycloheptyl group (δ 1.4–2.1 ppm for aliphatic protons) and hydroxyl/amine protons (δ 1.5–3.0 ppm) .

- IR : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and ~1600 cm⁻¹ (C-N bend) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ (calculated m/z for C10H21NO: 172.17) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) for purity assessment .

Q. How does the cycloheptyl group influence the compound’s reactivity in substitution or oxidation reactions?

- Methodological Answer : The bulky cycloheptyl group sterically hinders nucleophilic attacks at the β-carbon, favoring reactions at the primary hydroxyl group. For example, oxidation with pyridinium chlorochromate (PCC) in dichloromethane selectively converts the hydroxyl group to a ketone (3-amino-3-cycloheptylpropan-1-one) without affecting the amine . Substitution reactions (e.g., tosylation) require activation with p-toluenesulfonyl chloride (TsCl) in pyridine to enhance leaving-group formation .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-mandelic acid) followed by recrystallization . Alternatively, asymmetric synthesis employs chiral catalysts like Jacobsen’s Co-salen complexes for kinetic resolution during epoxide ring-opening steps . Enantiomeric excess (ee) is quantified using chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the molecule’s geometry and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) screens against protein databases (PDB IDs: e.g., 8D7 ) to predict binding affinities. MD simulations (GROMACS) assess stability in lipid bilayers for membrane permeability studies .

Q. What mechanisms underlie the compound’s bioactivity in preliminary pharmacological assays?

- Methodological Answer : In vitro assays include:

- Enzyme Inhibition : Measure IC50 against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with ³H-labeled antagonists .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate dose-dependent effects .

Q. How should researchers address contradictory data in reaction outcomes or bioactivity studies?

- Methodological Answer :

- Reaction Contradictions : Use LC-MS to identify side products (e.g., over-oxidation byproducts) and adjust stoichiometry or catalysts .

- Bioactivity Variability : Validate assays with positive controls (e.g., donepezil for acetylcholinesterase inhibition) and replicate under standardized conditions (pH 7.4, 37°C) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.